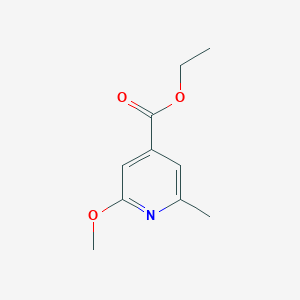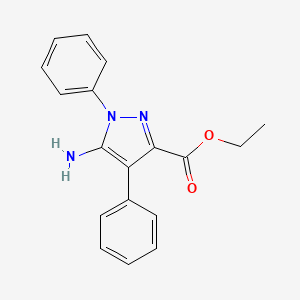
3-(2-Ethylphenoxy)pyrrolidine
Descripción general
Descripción
“3-(2-Ethylphenoxy)pyrrolidine” is a biochemical compound used for proteomics research . It has a molecular formula of C12H17NO•HCl and a molecular weight of 227.73 .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure of “this compound” is characterized by the pyrrolidine ring and its derivatives .Chemical Reactions Analysis
Pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C12H17NO•HCl and a molecular weight of 227.73 . The pyrrolidine ring in the structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Phosphine-Catalyzed Annulation : A study by Zhu et al. (2003) highlights an expedient phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in this reaction, showcasing the utility of related structures in facilitating complex organic transformations with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Medicinal Chemistry and Biological Activity
- Aldosterone Synthase Inhibitors : Research by Lucas et al. (2011) on heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives reveals their potent and selective inhibition of aldosterone synthase (CYP11B2), indicating the potential therapeutic application of 3-(2-Ethylphenoxy)pyrrolidine derivatives in treating conditions like hyperaldosteronism and congestive heart failure (Lucas, Negri, Heim, Zimmer, & Hartmann, 2011).
Material Science
- Electronic Properties of π-Conjugated Oligomers : A study by Yassin et al. (2010) investigates the synthesis and chain-length dependence of the electronic properties of π-conjugated dithieno[3,2-b:2',3'-d]pyrrole (DTP) oligomers, including ethylhexyl derivatives. These compounds demonstrate promising luminescent properties and stable radical cation states, suggesting applications in electronic and photonic devices (Yassin, Leriche, & Roncali, 2010).
Environmental and Safety Applications
- Protective Effects of Dietary Polyphenols : Delgado et al. (2008) discuss the protective effect of dietary polyphenols against DNA damage induced by carcinogenic compounds, including N-nitrosopyrrolidine. This study underscores the relevance of this compound derivatives in evaluating dietary strategies for cancer prevention (Delgado, Haza, Arranz, García, & Morales, 2008).
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins, is a significant feature to consider in future research .
Mecanismo De Acción
- The primary targets of 3-(2-Ethylphenoxy)pyrrolidine are not explicitly mentioned in the available literature. However, pyrrolidine alkaloids, in general, have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological effects .
- Pyrrolidine alkaloids, in general, have demonstrated diverse effects on various pathways, but further investigation is required for this specific compound .
Target of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
3-(2-Ethylphenoxy)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolic flux. Additionally, it has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to the formation of metabolites that could have different biochemical properties. In in vitro studies, this compound has been shown to maintain its stability under specific conditions, but its effects on cellular function can vary depending on the duration of exposure and the concentration used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes, such as cytochrome P450 enzymes, which are involved in the oxidation and reduction of various substrates. Additionally, this compound can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes through active and passive transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors.
Propiedades
IUPAC Name |
3-(2-ethylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDROBCWYXPZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663055 | |
| Record name | 3-(2-Ethylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46410-31-5 | |
| Record name | 3-(2-Ethylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





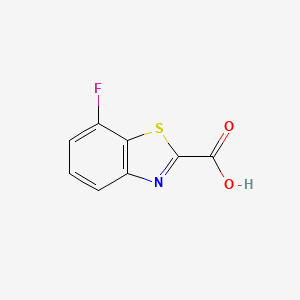
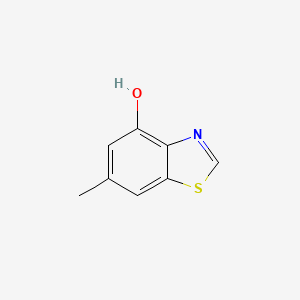
![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)
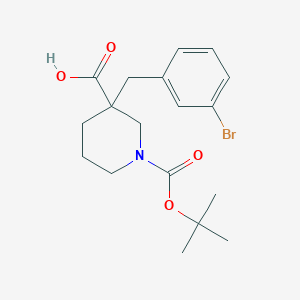


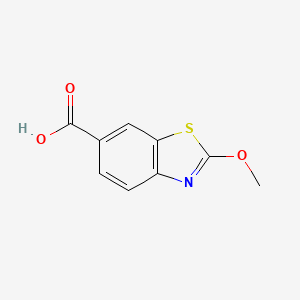
![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)


